molecular formula C18H27NO6S B2645367 N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4,5-triethoxy-N-methylbenzamide CAS No. 898425-26-8

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4,5-triethoxy-N-methylbenzamide

Cat. No.: B2645367
CAS No.: 898425-26-8
M. Wt: 385.48
InChI Key: TZQIBYIRTBAGJG-UHFFFAOYSA-N
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Description

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4,5-triethoxy-N-methylbenzamide: is a synthetic organic compound characterized by its unique structural features, including a thiolane ring with a sulfone group and a benzamide moiety substituted with three ethoxy groups. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4,5-triethoxy-N-methylbenzamide typically involves multiple steps:

    Formation of the Thiolane Ring: The thiolane ring can be synthesized through the cyclization of a suitable dithiol precursor under oxidative conditions to introduce the sulfone group.

    Benzamide Formation: The benzamide moiety is prepared by reacting 3,4,5-triethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-methylamine to yield the benzamide.

    Coupling Reaction: The final step involves coupling the thiolane ring with the benzamide moiety under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfone group in the thiolane ring can undergo further oxidation under strong oxidative conditions, although this is less common due to the stability of the sulfone.

    Reduction: The sulfone group can be reduced to a sulfide under reducing conditions, such as using lithium aluminum hydride (LiAlH4).

    Substitution: The ethoxy groups on the benzamide moiety can undergo nucleophilic substitution reactions, particularly under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) for further oxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction.

    Substitution: Strong acids like hydrochloric acid (HCl) or bases like sodium hydroxide (NaOH) for nucleophilic substitution.

Major Products

    Oxidation: Further oxidized sulfone derivatives.

    Reduction: Corresponding sulfide derivatives.

    Substitution: Products with substituted ethoxy groups, depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4,5-triethoxy-N-methylbenzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential bioactivity. The presence of the sulfone group and the benzamide moiety suggests it could interact with biological targets, making it a candidate for drug development studies.

Medicine

In medicine, preliminary studies may explore its potential as a therapeutic agent. The compound’s structure suggests it could have anti-inflammatory or anticancer properties, although detailed pharmacological studies are required.

Industry

In industry, this compound could be used in the synthesis of specialty chemicals, including pharmaceuticals and agrochemicals. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4,5-triethoxy-N-methylbenzamide would depend on its specific biological target. Generally, the sulfone group can interact with nucleophilic sites in proteins or enzymes, potentially inhibiting their function. The benzamide moiety may also interact with specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(ethylamino)acetamide
  • N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(methylamino)acetamide

Uniqueness

Compared to similar compounds, N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4,5-triethoxy-N-methylbenzamide is unique due to the presence of three ethoxy groups on the benzamide moiety. This structural feature may enhance its solubility and bioavailability, making it more effective in certain applications.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-3,4,5-triethoxy-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO6S/c1-5-23-15-10-13(11-16(24-6-2)17(15)25-7-3)18(20)19(4)14-8-9-26(21,22)12-14/h10-11,14H,5-9,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZQIBYIRTBAGJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N(C)C2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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